Ectoin

Übersicht

Beschreibung

Es ist ein kompatibler Lösungsmittel, der als Schutzstoff dient, indem er als Osmolyt wirkt und Organismen hilft, extremen osmotischen Belastungen zu überleben . Ectoin wird aufgrund seiner Fähigkeit, Zellen vor Umweltstressoren wie Salzgehalt, Gefrieren, Trocknung und hohen Temperaturen zu schützen, in der Medizin, Kosmetik und anderen Industrien eingesetzt .

Wissenschaftliche Forschungsanwendungen

Ectoin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Stabilisierung von Makromolekülen und Zellstrukturen. Es bildet eine schützende Hydrathülle um Proteine und Membranen, die die Denaturierung verhindert und die Zellintegrität unter Stressbedingungen erhält . This compound reduziert auch Entzündungsreaktionen, indem es Zellmembranen stabilisiert und die Migration von Entzündungszellen verhindert .

Wirkmechanismus

Target of Action

Ectoine, a natural secondary metabolite found in halophilic microorganisms, primarily targets cells and macromolecular substances . It has a protective role against environmental stressors such as salinity, freezing, drying, and high temperatures .

Mode of Action

Ectoine acts as a compatible solute and a chemical chaperone . It interacts with water molecules, leading to its exclusion from the protein surface, which decreases the solubility of the peptide backbone and strengthens intramolecular hydrogen bonds . This interaction helps stabilize proteins, nucleic acids, and whole cells against various stresses .

Biochemical Pathways

The biosynthesis of ectoine begins with the phosphorylation of L-aspartate, sharing its first two enzymatic steps with the biosynthesis of amino acids of the aspartate family: aspartokinase and L-aspartate-β-semialdehyde dehydrogenase . The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, significantly increasing the yield of ectoine .

Pharmacokinetics

This process, however, has limitations such as high salt concentration fermentation, which is highly corrosive to the equipment and increases the difficulty of downstream purification .

Result of Action

Ectoine has multiple cellular effects. It has been found to mildly demethylate DNA in skin cells, modulate the expression of epigenetic modification-related genes, and reduce cell proliferation . In addition, it has been shown to exert protective effects on chondrocytes and cartilage, suggesting its potential therapeutic use in the treatment of osteoarthritis .

Action Environment

Ectoine’s action is influenced by environmental factors. It is produced by halophilic organisms that grow in moderate and high salt concentrations . These organisms synthesize ectoine as a counterbalance to high salt concentrations . Ectoine’s protective properties are particularly beneficial in harsh conditions such as high salinity, drought, and high radiation .

Biochemische Analyse

Biochemical Properties

Ectoine interacts with various enzymes and proteins. It is synthesized by the expenditure of considerable energetic and biosynthetic resources . The key metabolite in ectoine biosynthesis is N-acetyldiaminobutyric acid (ADABA). The γ-ADABA isomer serves as the preferred substrate for the ectoine synthase .

Cellular Effects

Ectoine has significant effects on various types of cells and cellular processes. It protects cells against environmental stressors such as salinity, freezing, drying, and high temperatures . It influences cell function by preserving the hydration of the cytoplasm and maintaining the magnitude of turgor .

Molecular Mechanism

Ectoine exerts its effects at the molecular level through binding interactions with biomolecules. The synthesis and degradation pathways of ectoine critically differ in the isomeric form of the key metabolite ADABA . The α-ADABA isomer is produced by the ectoine hydrolase as an intermediate in catabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ectoine change over time. It serves as a stress protectant during osmotic stress and high- or low-growth temperature extremes . When ectoine is no longer needed as a stress protectant, microorganisms exploit it as a nutrient .

Metabolic Pathways

Ectoine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms .

Subcellular Localization

It is known that ectoine can serve as an internal inducer for the genetic control of ectoine catabolic genes via the GabR/MocR-type regulator EnuR .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ectoin wird von halophilen Bakterien über die Aminosäurebiosynthese der Aspartat-Familie synthetisiert. Die enzymatischen Reaktionen beinhalten drei Hauptenzyme: L-2,4-Diaminobutyrat-Transaminase, L-2,4-Diaminobutyrat-Acetyltransferase und Ectoinsynthase . Der Prozess beginnt mit der Umwandlung von Aspartat in L-2,4-Diaminobutyrat, das dann acetyliert wird, um N-γ-Acetyldiaminobuttersäure zu bilden. Schließlich katalysiert Ectoinsynthase die Cyclisierung von N-γ-Acetyldiaminobuttersäure zur Bildung von this compound .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet in erster Linie die mikrobielle Fermentation mit halophilen Mikroorganismen. Dieses Verfahren hat jedoch Einschränkungen, wie z. B. die Fermentation bei hoher Salzkonzentration, die korrosiv für Geräte ist und die Kosten für die nachgelagerte Reinigung erhöht . Fortschritte in der Stoffwechseltechnik haben zur heterologen Expression des this compound-Synthesegenclusters in industriellen Mikroorganismen geführt, was den Ertrag deutlich erhöht und die Kosten reduziert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ectoin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt für seine Stabilität und Resistenz gegen Abbau unter extremen Bedingungen .

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei this compound-Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen laufen typischerweise unter milden Bedingungen ab und erhalten die Integrität des this compound-Moleküls .

Hauptprodukte

Die Hauptprodukte, die aus this compound-Reaktionen entstehen, sind seine Derivate, wie z. B. 5-Hydroxythis compound, das durch Hydroxylierung entsteht . Dieses Derivat zeigt auch schützende Eigenschaften, die denen von this compound ähneln .

Vergleich Mit ähnlichen Verbindungen

Ectoin wird oft mit anderen kompatiblen Lösungsmitteln wie Betain, Prolin und Trehalose verglichen. Während all diese Verbindungen Organismen helfen, osmotischen Stress zu überstehen, ist this compound einzigartig in seiner Fähigkeit, eine Vielzahl von Makromolekülen und Zellstrukturen zu stabilisieren . Darüber hinaus erstrecken sich die schützenden Wirkungen von this compound auf die Reduzierung von Entzündungen und die Verbesserung der Hautbarrierefunktion, was es besonders wertvoll für medizinische und kosmetische Anwendungen macht .

Liste ähnlicher Verbindungen

- Betain

- Prolin

- Trehalose

- 5-Hydroxythis compound

Die einzigartigen Eigenschaften von this compound und seine breite Palette an Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen Bereichen, von der wissenschaftlichen Forschung bis hin zu industriellen Anwendungen.

Eigenschaften

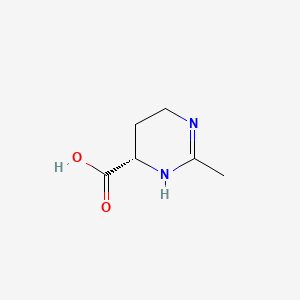

IUPAC Name |

(6S)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NCC[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869280 | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96702-03-3 | |

| Record name | Ectoine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96702-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ectoine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096702033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECTOINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GXZ3858RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ectoine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

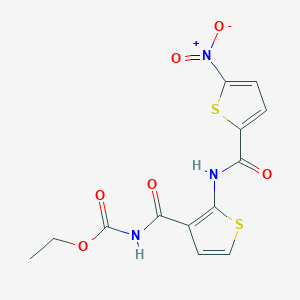

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B1671012.png)

![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)

![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)

![4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1671023.png)